While the provided abstracts lack specific details on the synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidine, one study mentions its preparation through a regioselective palladium-catalyzed dechlorination of 2,4,7-trichloropyrido[3,2-d]pyrimidine at the C-4 position []. This suggests a possible synthetic route for 2,7-Dichloropyrido[4,3-d]pyrimidine involving a similar strategy using an appropriate precursor.
2,7-Dichloropyrido[4,3-d]pyrimidine exhibits reactivity towards both regioselective cross-coupling reactions and nucleophilic aromatic substitutions [, ]. The two chlorine atoms, strategically positioned on the pyrido[4,3-d]pyrimidine core, offer handles for introducing various substituents. Studies demonstrate its participation in Suzuki cross-coupling reactions, highlighting its potential for generating diversely substituted pyrido[4,3-d]pyrimidine derivatives [, ]. Additionally, its susceptibility to nucleophilic aromatic substitutions further expands its synthetic utility by enabling the incorporation of a wider range of functional groups [].
2,7-Dichloropyrido[4,3-d]pyrimidine serves as a crucial building block for synthesizing a library of substituted pyrido[4,3-d]pyrimidines, which are of significant interest in medicinal chemistry [, ]. These derivatives show promise as potential kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK3), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) []. These kinases are implicated in various cellular processes and disease pathways, including degenerative disorders and Down syndrome, making their inhibition a valuable strategy for therapeutic development [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4